

# Comprehensive literature review on Megalomicin C1

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Compound of Interest		
Compound Name:	Megalomicin C1	
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# Megalomicin C1: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Megalomicin C1, a macrolide antibiotic produced by the actinomycete Micromonospora megalomicea, represents a significant area of interest in the ongoing search for novel antimicrobial agents. As a derivative of the megalomicin complex, it shares the characteristic 16-membered lactone ring and a unique disaccharide moiety. Its primary mechanism of action involves the inhibition of bacterial protein synthesis through binding to the 50S ribosomal subunit. Beyond its antibacterial properties, Megalomicin C1 has demonstrated intriguing effects on eukaryotic cells, notably the inhibition of intra-Golgi transport, leading to disruptions in protein glycosylation. This technical guide provides a comprehensive review of the existing literature on Megalomicin C1, consolidating data on its structure, biosynthesis, and mechanism of action. It further presents available, albeit limited, quantitative data on its antimicrobial spectrum and details relevant experimental methodologies.

### Introduction

The rise of antibiotic resistance necessitates the exploration of new and effective antimicrobial compounds. Macrolide antibiotics have long been a cornerstone in the treatment of various



bacterial infections. **Megalomicin C1**, a member of this class, offers a potential avenue for the development of new therapeutic agents. This document serves as an in-depth resource for researchers, compiling and structuring the current knowledge on **Megalomicin C1** to facilitate further investigation and drug development efforts.

# **Structure and Biosynthesis**

**Megalomicin C1** is a complex macrolide antibiotic. Its structure is characterized by a 16-membered lactone ring, a common feature of this class of antibiotics. It is a derivative of Megalomicin A, distinguished by acylation in the 3-glycosyl system.[1] The core structure is further decorated with two deoxyamino sugar moieties, L-rhodosamine and D-megosamine.

The biosynthesis of megalomicins is orchestrated by a modular polyketide synthase (PKS) system, similar to the biosynthetic pathway of erythromycin. The process begins with the assembly of the polyketide chain, which is then cyclized to form the macrolactone ring. Subsequent post-PKS modifications, including glycosylation and hydroxylation, lead to the final megalomicin structures.

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## References

- 1. Buy Megalomicin B (EVT-1541032) [evitachem.com]
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